Product packaging for Benzamide, 3,4-difluoro-N-ethyl-(Cat. No.:)

Benzamide, 3,4-difluoro-N-ethyl-

Cat. No.: B8492395
M. Wt: 185.17 g/mol
InChI Key: ZOTHBTVQULJABH-UHFFFAOYSA-N
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Description

Contextualization within the Broader Class of Benzamide (B126) Derivatives

To appreciate the significance of Benzamide, 3,4-difluoro-N-ethyl-, it is essential to understand its foundation within the larger family of benzamide derivatives.

The benzamide core, consisting of a benzene (B151609) ring attached to an amide functional group, is a privileged scaffold in chemistry. psu.edu This structural motif provides a robust and versatile platform for the development of a vast array of compounds with diverse properties and applications. The amide linkage is a critical feature, capable of participating in hydrogen bonding, which can be crucial for molecular recognition and biological activity. The aromatic ring, in turn, can be substituted at various positions, leading to a multitude of derivatives with fine-tuned electronic and steric properties. This structural diversity has been exploited in the development of numerous commercial drugs and agrochemicals. springernature.com

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.govgoogle.com Fluorine, being the most electronegative element, imparts unique properties to a molecule. nih.gov Its small size allows it to often mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter a molecule's acidity, basicity, and reactivity. nih.gov In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov In the case of Benzamide, 3,4-difluoro-N-ethyl-, the two fluorine atoms on the benzene ring are expected to significantly influence its physicochemical properties.

Overview of Advanced Academic Research Trajectories for Substituted Benzamides

Substituted benzamides are a focal point of extensive academic and industrial research due to their wide-ranging biological activities. Research has demonstrated their potential as enzyme inhibitors, with some derivatives showing promise in the treatment of various diseases. mdpi.com For instance, certain fluorinated benzamides have been investigated as neuroleptics. mdpi.com The synthesis of novel benzamide derivatives is a continuous effort, with researchers exploring new synthetic methodologies to create libraries of compounds for screening against various biological targets. These research trajectories often involve detailed structure-activity relationship (SAR) studies to understand how different substituents on the benzamide scaffold influence its biological effects.

Scope and Objectives of Research on 3,4-difluoro-N-ethyl-benzamide

While extensive research exists for the broader class of benzamides, specific and detailed academic studies focused solely on Benzamide, 3,4-difluoro-N-ethyl- are not widely documented in publicly available literature. However, based on the known applications of similar compounds, the research objectives for this particular molecule can be inferred.

A primary objective would be its synthesis and characterization. A common synthetic route for N-substituted benzamides involves the reaction of a corresponding benzoyl chloride with an appropriate amine. In the case of Benzamide, 3,4-difluoro-N-ethyl-, this would likely involve the reaction of 3,4-difluorobenzoyl chloride with ethylamine (B1201723). The synthesis of the precursor, 3,4-difluorobenzoyl chloride, can be achieved from 3,4-difluorobenzoic acid. mdpi.com

Further research would likely focus on its potential as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its unique combination of a difluorinated benzene ring and an N-ethyl amide group makes it a valuable building block. Investigations into its biological activity would be a logical next step, exploring its potential as an enzyme inhibitor or its utility in crop protection research. The presence of the difluoro-substituted aromatic ring suggests that it could be a candidate for developing new bioactive compounds with enhanced properties.

Interactive Data Table: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
BenzamideC₇H₇NO121.140.64
N-EthylbenzamideC₉H₁₁NO149.191.63
3,4-Difluorobenzamide (B1297546)C₇H₅F₂NO157.121.2
N-ethyl-3,4-difluoroanilineC₈H₉F₂N157.162.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F2NO B8492395 Benzamide, 3,4-difluoro-N-ethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-ethyl-3,4-difluorobenzamide

InChI

InChI=1S/C9H9F2NO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)

InChI Key

ZOTHBTVQULJABH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Benzamide (B126) and Fluorinated Benzamide Synthesis

The fundamental reactions for forming benzamides are robust and have been adapted for the inclusion of fluorine substituents.

Amidation Reactions of Benzoic Acids and Acyl Chlorides with Amines

A primary and widely utilized method for synthesizing amides is the direct reaction of a carboxylic acid with an amine to form an amide bond, often facilitated by a coupling agent. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine. google.com

The reaction between an acyl chloride and a primary amine, such as ethylamine (B1201723), is a nucleophilic addition-elimination reaction. libretexts.orgshout.education The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the N-substituted amide. libretexts.orgchemguide.co.uk The reaction is typically vigorous and results in the formation of the amide and an ammonium (B1175870) chloride salt. libretexts.orgshout.education For instance, the reaction of ethanoyl chloride with ethylamine yields N-ethylethanamide and ethylammonium (B1618946) chloride. libretexts.org

Nitrile Hydrolysis and Conversion to Benzamides

The hydrolysis of nitriles presents another classical route to benzamides. researchgate.net This transformation can be catalyzed by acids or bases. For example, the use of a hydrated ionic liquid like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to be an effective catalyst for the selective hydration of various nitriles to their corresponding amides. rsc.org This method is noted for its high yields and the ability to tolerate a range of functional groups. rsc.org In some cases, the hydrolysis can be performed without a catalyst under high temperature and pressure in an aqueous medium. google.com

Transition Metal-Catalyzed Carbonylation and Aminocarbonylation Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for amide formation. Palladium-catalyzed aminocarbonylation, for example, allows for the direct synthesis of benzamides from aryl halides, carbon monoxide, and an amine. This method offers a powerful alternative to traditional routes and is particularly valuable for constructing complex molecules. beilstein-journals.org These catalytic systems often exhibit high efficiency and functional group tolerance under mild reaction conditions. beilstein-journals.org

Specific Routes for the Synthesis of 3,4-Difluorobenzamide (B1297546) Scaffolds

The synthesis of benzamides with a 3,4-difluoro substitution pattern, including the target compound N-ethyl-3,4-difluorobenzamide, relies on the application of the general methods described above to appropriately fluorinated starting materials.

Synthetic Procedures from 3,4-Difluorobenzoic Acid and its Derivatives

The most direct approach to N-ethyl-3,4-difluorobenzamide is the amidation of 3,4-difluorobenzoic acid or its more reactive derivative, 3,4-difluorobenzoyl chloride.

The reaction of 3,4-difluorobenzoyl chloride with ethylamine would proceed via the nucleophilic addition-elimination mechanism previously described. This reaction is expected to be efficient, yielding N-ethyl-3,4-difluorobenzamide and ethylammonium chloride.

Alternatively, 3,4-difluorobenzoic acid can be directly coupled with ethylamine using a variety of coupling agents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Below is a table summarizing a general reaction scheme for the synthesis of N-ethyl-3,4-difluorobenzamide from 3,4-difluorobenzoic acid derivatives.

Reactant 1Reactant 2Common Reagents/ConditionsProduct
3,4-Difluorobenzoic acidEthylamineCoupling agent (e.g., DCC, EDC), base (e.g., DMAP), organic solvent (e.g., DCM, DMF)N-ethyl-3,4-difluorobenzamide
3,4-Difluorobenzoyl chlorideEthylamineBase (e.g., triethylamine, pyridine), organic solvent (e.g., THF, DCM)N-ethyl-3,4-difluorobenzamide

Preparation via 3,4-Difluorobenzonitrile (B1296988) Intermediates

An alternative synthetic pathway involves the use of 3,4-difluorobenzonitrile as a key intermediate. This nitrile can be prepared through fluorination reactions, for example, from 3,4-dichlorobenzonitrile (B1293625) using a fluorinating agent like potassium fluoride (B91410) with a phase transfer catalyst. google.comgoogle.com

Once the 3,4-difluorobenzonitrile is obtained, it can be hydrolyzed to the primary amide, 3,4-difluorobenzamide. googleapis.com While this primary amide is not the final target compound, it serves as a crucial precursor. Subsequent N-alkylation of 3,4-difluorobenzamide with an ethylating agent (e.g., ethyl iodide or ethyl sulfate) under basic conditions would yield the desired N-ethyl-3,4-difluorobenzamide.

The following table outlines the key steps in this synthetic route.

StepStarting MaterialReagents/ConditionsIntermediate/Product
13,4-DichlorobenzonitrilePotassium fluoride, phase transfer catalyst, high temperature3,4-Difluorobenzonitrile
23,4-DifluorobenzonitrileAcid or base catalysis, water3,4-Difluorobenzamide
33,4-DifluorobenzamideEthylating agent (e.g., ethyl iodide), base (e.g., NaH), solvent (e.g., DMF)N-ethyl-3,4-difluorobenzamide

Strategies for N-Alkylation to Introduce the N-Ethyl Moiety

The introduction of the N-ethyl group onto the nitrogen of 3,4-difluorobenzamide is a critical transformation. This can be achieved through direct alkylation or reductive amination protocols.

Direct N-alkylation of a primary amide like 3,4-difluorobenzamide presents a challenge due to the low nucleophilicity of the amide nitrogen. stackexchange.com However, this can be overcome by using a strong base to deprotonate the amide, forming a more nucleophilic conjugate base. stackexchange.com Common conditions for this include the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com

Alternatively, catalytic methods have emerged as more atom-economical and environmentally benign approaches. The "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes alcohols as alkylating agents, with water as the only byproduct. nih.govnih.govrsc.org This process typically involves a metal catalyst, such as iridium or ruthenium, which facilitates the temporary oxidation of the alcohol (e.g., ethanol) to an aldehyde. The aldehyde then condenses with the amide to form an N-acyliminium or related intermediate, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. nih.gov

Catalytic systems for the N-alkylation of amides with alcohols have been developed using various metals. For instance, an iridium-based catalyst has been shown to be effective for the N-alkylation of amides. researchgate.net Similarly, cobalt nanoparticle-catalyzed N-alkylation of benzamides with alcohols offers a practical and efficient protocol. nih.govrsc.org These catalytic reactions often require specific conditions, such as elevated temperatures and the presence of a base. rsc.org

Table 1: Catalytic Systems for Direct N-Alkylation of Amides with Alcohols
Catalyst SystemAlkylating AgentKey FeaturesReference
[Cp*IrCl2]2/NaOAcAlcoholsAtom-economical, solvent-free conditions, co-produces only water. researchgate.net
Ruthenium-based catalystAlcoholsBase-free, high retention of stereochemistry for chiral substrates. nih.gov
Cobalt nanoparticles on carbonAlcoholsBroad substrate scope, catalyst is reusable. nih.govrsc.org
Alkyl Halides with Cs2CO3/I2Alkyl BromidesSensitive to solvent choice, with yields varying significantly. stackexchange.com

Reductive amination is a highly versatile and controllable method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of synthesizing 3,4-difluoro-N-ethylbenzamide, this would typically involve the reaction of 3,4-difluorobenzaldehyde (B20872) with ethylamine to form an intermediate imine, which is then reduced to the corresponding secondary amine, N-ethyl-3,4-difluorobenzylamine. The final step would be the acylation of this secondary amine with a suitable derivative of 3,4-difluorobenzoic acid.

A more direct reductive amination approach would start with 3,4-difluorobenzoic acid and ethylamine. However, a more common pathway involves the reaction of an aldehyde with an amine. masterorganicchemistry.comcengage.com.au For the synthesis of an N-ethyl amine, formaldehyde (B43269) would be reacted with the primary amine. masterorganicchemistry.com

The reduction of the intermediate imine can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com

Table 2: Common Reducing Agents in Reductive Amination
Reducing AgentAbbreviationKey CharacteristicsReference
Sodium BorohydrideNaBH₄Commonly used, can also reduce aldehydes and ketones. masterorganicchemistry.comias.ac.in
Sodium CyanoborohydrideNaBH₃CNSelectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium TriacetoxyborohydrideNaBH(OAc)₃A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic Hydrogenation (e.g., H₂/Pd-C)-Effective for reducing imines. youtube.com

While specific protocols for N,N-diethyl-3,4-difluorobenzamide are not readily found in the provided search results, methods for synthesizing analogous N,N-diethylbenzamides can be adapted. A common laboratory-scale synthesis involves the reaction of a benzoyl chloride with diethylamine. prepchem.com For the target compound, this would involve reacting 3,4-difluorobenzoyl chloride with ethylamine. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated. prepchem.com

The Mitsunobu reaction offers an alternative for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, and this could potentially be adapted for N-ethylbenzamide synthesis. nih.gov This reaction involves the use of triphenylphosphine (B44618) and an azodicarboxylate, like diisopropylazodicarboxylate (B7806520) (DIAD). nih.gov This method has been shown to be effective for a range of substituted benzoic acids. nih.gov

Another approach involves the use of coupling agents to facilitate the amide bond formation between the carboxylic acid and the amine. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the carboxylic acid, which then reacts with the amine to form the amide. researchgate.net This method has been successfully used for the synthesis of N,N-diethyl-m-toluamide (DEET) and could be applied to the synthesis of 3,4-difluoro-N-ethylbenzamide from 3,4-difluorobenzoic acid and ethylamine. researchgate.netmedigraphic.com

Advanced Synthetic Considerations and Process Optimization

Modern synthetic chemistry places a strong emphasis on the development of sustainable and efficient processes. This includes employing green chemistry principles and understanding the reaction mechanisms to improve yields and reduce waste.

Green chemistry principles are increasingly being applied to the synthesis of amides to reduce environmental impact. One such approach is the use of enol esters, like vinyl benzoate, as acyl donors in solvent- and activation-free conditions. tandfonline.comtandfonline.com This method allows for the direct N-benzoylation of amines with good yields and easy isolation of the product. tandfonline.comtandfonline.com

The catalytic N-alkylation of amides using alcohols, as mentioned previously, is another significant green chemistry approach, as it has a high atom economy and produces water as the sole byproduct. nih.govrsc.orgrsc.org Furthermore, the use of methanol (B129727) as a C1 building block for the methoxymethylation of primary amides represents a sustainable strategy, which could potentially be adapted for other N-alkylation reactions. rsc.org The development of reusable catalysts, such as supported cobalt nanoparticles, also contributes to the greening of these synthetic processes. nih.govrsc.org

Table 3: Green Chemistry Approaches in Benzamide Synthesis
ApproachKey Reagents/ConditionsAdvantagesReference
Solvent-Free N-BenzoylationEnol esters (e.g., vinyl benzoate)No solvent, no activation required, easy product isolation. tandfonline.comtandfonline.com
Catalytic N-AlkylationAlcohols as alkylating agents, metal catalysts (Ir, Ru, Co)High atom economy, water as the only byproduct, reusable catalysts. nih.govnih.govrsc.org
Sustainable C1 Building BlocksMethanol for methoxymethylationUtilizes a greener and widely available C1 source. rsc.org

Understanding the mechanism of amide bond formation is crucial for optimizing reaction conditions, especially with electronically modified substrates like fluorinated benzoyl derivatives. The fluorine atoms on the benzene (B151609) ring are electron-withdrawing, which can affect the reactivity of the carbonyl group.

Studies on boronic acid-catalyzed amide bond formation have provided insights into the role of halogens. It has been proposed that halogens can act as Lewis bases, influencing the reaction mechanism. nih.gov This suggests that the fluorine substituents in 3,4-difluorobenzoyl derivatives could play a role in the catalytic cycle beyond simple electronic effects.

The use of amino acid fluorides in peptide synthesis highlights that acyl fluorides are more stable to hydrolysis than the corresponding chlorides, yet they can react readily with amines. researchgate.net The synthesis of 3,4-difluorobenzoyl fluoride from 3,4-difluorobenzoic acid could therefore be a viable strategy, potentially offering advantages in terms of stability and handling compared to the more reactive acyl chloride.

Furthermore, dynamic covalent chemistry approaches have explored the reversible coupling of imines and acyl chlorides to form amides. researchgate.net This dynamic nature allows for the system to reach a thermodynamic minimum, potentially leading to higher yields of the desired amide product under optimized conditions. researchgate.net

Derivatization and Functionalization Strategies for Benzamide, 3,4-difluoro-N-ethyl-

The structure of 3,4-difluoro-N-ethylbenzamide, featuring an activated difluorinated phenyl ring and a secondary amide group, presents multiple avenues for chemical modification. These derivatization strategies are crucial for developing new analogues and for creating intermediates for more complex molecules. The primary sites for functionalization are the aromatic phenyl ring and the nitrogen atom of the amide group.

Modifications of the Phenyl Ring

The 3,4-difluorophenyl ring of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The two fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic substitution but also activates it for nucleophilic attack.

Electrophilic Aromatic Substitution:

Despite the deactivating effect of the fluorine and benzoyl groups, electrophilic substitution can be achieved under specific conditions. Nitration, for instance, is a common modification. Due to the electron-withdrawing nature of the existing substituents, these reactions often require forcing conditions, such as elevated temperatures and strong acid catalysts. semanticscholar.org The directing effects of the substituents guide the position of the incoming electrophile. For example, the nitration of similar 3,4-difluorobenzoic acid derivatives has been documented to proceed, yielding nitro-substituted compounds that can be further transformed. semanticscholar.org

Nucleophilic Aromatic Substitution:

The presence of two fluorine atoms activates the phenyl ring for nucleophilic aromatic substitution (SNAr). One of the fluorine atoms can be displaced by a suitable nucleophile. This type of reaction is a versatile method for introducing new substituents. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. smolecule.com The reaction typically proceeds under basic conditions, which facilitate the departure of the fluoride leaving group. smolecule.com This strategy allows for the synthesis of a wide array of derivatives with modified properties.

Table 1: Potential Reagents for Phenyl Ring Modification

Reaction TypeReagent ExamplePotential Product
NitrationNitric Acid / Sulfuric Acid3,4-difluoro-N-ethyl-nitrobenzamide isomer
Nucleophilic SubstitutionSodium Methoxide (NaOMe)3-fluoro-4-methoxy-N-ethylbenzamide
Nucleophilic SubstitutionAmmonia (NH₃)3-fluoro-4-amino-N-ethylbenzamide
Nucleophilic SubstitutionSodium Thiolate (NaSR)3-fluoro-4-(alkylthio)-N-ethylbenzamide

Further Substitutions at the Amide Nitrogen

As a secondary amide, 3,4-difluoro-N-ethylbenzamide contains a hydrogen atom attached to the nitrogen, which can be replaced to form a tertiary amide. This transformation can alter the compound's chemical and physical properties, including its hydrogen bonding capability and conformational flexibility.

N-Alkylation and N-Acylation:

The amide nitrogen can be deprotonated with a suitable base to form an amidate anion, which can then act as a nucleophile. This anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-alkylated or N-acylated products.

Furthermore, acylation of the amide nitrogen can be achieved using fluorinated anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govresearchgate.net Such derivatizations are often employed to enhance volatility and improve chromatographic properties for analysis, but the resulting tertiary amides are stable compounds in their own right. nih.gov The introduction of a second acyl group or other heteroatoms like an alkoxy group can significantly impact the planarity and rotational barrier of the amide bond. nih.gov

Table 2: Reagents for Substitution at the Amide Nitrogen

Reaction TypeReagent ExamplePotential Product
N-AlkylationSodium Hydride (NaH), then Methyl Iodide (CH₃I)3,4-difluoro-N-ethyl-N-methylbenzamide
N-AcylationPentafluoropropionic anhydride (PFPA)N-(3,4-difluorobenzoyl)-N-ethylpentafluoropropionamide
N-AcylationHeptafluorobutyric anhydride (HFBA)N-(3,4-difluorobenzoyl)-N-ethylheptafluorobutyramide
N-ArylationPalladium Catalyst, Aryl Halide3,4-difluoro-N-ethyl-N-phenylbenzamide

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It relies on the magnetic properties of atomic nuclei. For Benzamide (B126), 3,4-difluoro-N-ethyl-, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be the primary NMR methods for structural elucidation.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In a hypothetical ¹H NMR spectrum of 3,4-difluoro-N-ethylbenzamide, one would expect to see distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the aromatic protons due to coupling with each other and with the fluorine atoms. The amide proton (N-H) would likely appear as a broad singlet or a triplet, depending on the solvent and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 3,4-difluoro-N-ethylbenzamide would give a distinct signal. The spectrum would show signals for the two carbons of the ethyl group, the carbonyl carbon of the amide, and the six carbons of the difluorinated benzene (B151609) ring. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing effects of the fluorine atoms and the amide group, and the signals for the carbons directly bonded to fluorine would show characteristic splitting due to carbon-fluorine coupling.

Vibrational Spectroscopy Analysis

Surface-Enhanced Raman Scattering (SERS) Spectroscopy for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique used to study the vibrational properties of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. internationaljournal.org.inclinmedjournals.org This method provides significant enhancement of the Raman signal, which can be up to 10¹⁵ times greater than conventional Raman spectroscopy, allowing for the detection of even single molecules. clinmedjournals.org The enhancement is primarily attributed to two mechanisms: an electromagnetic effect from the excitation of localized surface plasmons on the metal surface and a chemical effect involving charge transfer between the molecule and the metal. nih.govsfu.ca

For Benzamide, 3,4-difluoro-N-ethyl-, a SERS analysis would involve adsorbing the compound onto a SERS-active substrate, such as silver or gold nanoparticles. frontiersin.org The resulting spectrum would reveal detailed information about the molecule's interaction with the metal surface. Specific vibrational modes of the benzamide, particularly those involving the amide linkage, the aromatic ring, and the fluoro substituents, would likely exhibit shifts in their Raman frequencies upon surface adsorption. These shifts would provide insights into the orientation of the molecule on the surface and the nature of the molecule-surface bond. For instance, the interaction of the lone pair of electrons on the nitrogen or oxygen atoms with the metal surface could be probed. While no specific SERS studies on Benzamide, 3,4-difluoro-N-ethyl- are available, research on other benzamide derivatives has demonstrated the utility of SERS in elucidating their surface interactions. esisresearch.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov For Benzamide, 3,4-difluoro-N-ethyl-, with a chemical formula of C₉H₉F₂NO, the expected exact mass can be calculated. An HRMS analysis would confirm this exact mass, thereby verifying the molecular formula and providing strong evidence for the compound's identity. The high resolving power of HRMS instruments also allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for the analysis of complex mixtures and the confident identification of the target compound. nih.gov

While specific HRMS data for Benzamide, 3,4-difluoro-N-ethyl- is not published, the NIST Chemistry WebBook lists its molecular formula as C₉H₉F₂NO and a molecular weight of 185.1707 g/mol . nist.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edulibretexts.org This method provides detailed information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's conformation and packing in the solid state.

Determination of Single-Crystal X-ray Diffraction Structure

To perform a single-crystal X-ray diffraction analysis of Benzamide, 3,4-difluoro-N-ethyl-, a high-quality single crystal of the compound is required. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions and the positions of all atoms within the crystal lattice. carleton.edu Although the crystal structure of Benzamide, 3,4-difluoro-N-ethyl- has not been reported, studies on similar fluorinated benzamides have provided valuable insights into their solid-state structures. nih.govnih.govmdpi.com

Conformational Analysis in the Solid State

The single-crystal X-ray structure provides a snapshot of the molecule's conformation in the solid state. researchgate.net For Benzamide, 3,4-difluoro-N-ethyl-, this would include the dihedral angles between the phenyl ring and the amide plane, as well as the conformation of the N-ethyl group. Crystal packing forces can influence the observed conformation, which may differ from the preferred conformation in solution or in the gas phase. nih.gov A detailed analysis of the solid-state conformation can provide insights into the interplay of intramolecular and intermolecular forces that determine the molecule's three-dimensional structure. Studies on related difluorinated compounds have shown that fluorine substitution can significantly impact molecular conformation. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. For Benzamide, 3,4-difluoro-N-ethyl-, the absorption of UV-Vis radiation is primarily governed by the presence of two key chromophores: the substituted benzene ring and the amide functional group. These structural features give rise to characteristic electronic transitions, namely π → π* and n → π* transitions.

The aromatic ring, with its delocalized π-electron system, is responsible for strong π → π* transitions. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In simple benzene, these transitions occur at approximately 184, 204, and 256 nm. The substitution on the benzene ring in Benzamide, 3,4-difluoro-N-ethyl-, specifically the fluorine atoms and the N-ethylamido group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

The amide group itself also contributes to the UV-Vis spectrum. It contains both π electrons and non-bonding (n) electrons on the oxygen atom. Consequently, the amide group can undergo both π → π* and n → π* transitions. researchgate.net The n → π* transition involves the promotion of a non-bonding electron to an antibonding π* orbital. libretexts.org Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have a lower molar absorptivity (are less intense) compared to π → π* transitions. libretexts.org For amides, the n → π* transition is typically observed around 220 nm. researchgate.net

Table 1: Expected Electronic Transitions for Benzamide, 3,4-difluoro-N-ethyl-

Transition TypeChromophoreExpected Wavelength RegionRelative Intensity
π → πBenzene Ring< 280 nmHigh
n → πAmide Group~220 nmLow
π → π*Amide Group< 200 nmModerate

Note: The exact absorption maxima (λmax) and molar absorptivity (ε) would require experimental measurement.

The study of halogen-substituted benzamides has shown that substitutions can lead to shifts in the absorption wavelengths. researchgate.net Therefore, the difluoro substitution pattern on the benzene ring in Benzamide, 3,4-difluoro-N-ethyl- is anticipated to modulate the energy of the electronic transitions compared to unsubstituted N-ethylbenzamide.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies have become a cornerstone in the analysis of molecular systems, offering a detailed view of their electronic architecture and predicting their properties with increasing accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. conicet.gov.arnih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets, have been used to determine the optimized geometry of benzamide (B126) derivatives. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. For instance, in related benzamide structures, the C-C aromatic distances within the benzene (B151609) ring are typically calculated to be around 1.40 Å, indicating the delocalization of π electrons. nih.gov The geometry optimization process seeks the lowest energy conformation of the molecule, providing a stable structure for further analysis. nih.gov

Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative (4-ethoxy-2,3-difluoro benzamide) Calculated using DFT

Parameter Bond Length (Å)
C1–C2 1.395
C2–C3 1.393
C3–F9 1.357
C5–C6 1.386
C7–O13 1.230

Data sourced from a study on a related benzamide derivative, 4-ethoxy-2,3-difluoro benzamide, using the B3LYP/6-31+G(d,p) method. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter that characterizes molecular chemical stability, reactivity, and optical properties. edu.krdschrodinger.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

Parameter Energy (eV)
HOMO Value
LUMO Value

Note: Specific values for Benzamide, 3,4-difluoro-N-ethyl- are not available in the provided search results. The table serves as a template for data that would be obtained from such a study.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density. amercrystalassn.orgwiley-vch.dee-bookshelf.de This analysis partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient of the electron density. escholarship.org By analyzing the properties of the electron density at bond critical points (BCPs), which are points of minimum electron density between two bonded atoms, QTAIM can characterize the nature of chemical bonds, including covalent and ionic character, as well as weaker interactions like hydrogen bonds. wiley-vch.de This approach offers a detailed understanding of the bonding and interactions within the molecular structure. escholarship.org

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions and charge delocalization within a molecule. nih.govwisc.edu It transforms the complex, many-electron wavefunction into a set of localized natural bond orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. nih.gov NBO analysis provides a quantitative measure of the stabilization energy associated with donor-acceptor interactions, which represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net These interactions, often referred to as hyperconjugation, play a significant role in determining the molecule's stability and conformation. conicet.gov.ar The analysis can reveal the hybridization of atomic orbitals and the polarization of chemical bonds, offering a detailed picture of the electronic distribution. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static picture of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. mdpi.comnih.gov MD simulations are a powerful tool for exploring the conformational landscape of a molecule, studying its behavior in different environments (such as in solution), and investigating its interactions with other molecules. mdpi.comnih.gov For benzamide derivatives, MD simulations could be used to understand their flexibility, the dynamics of intramolecular hydrogen bonding, and their interactions with biological targets, such as proteins. rsc.org These simulations rely on force fields to describe the potential energy of the system as a function of atomic coordinates and can provide valuable insights into the dynamic processes that govern the molecule's function. mdpi.com

Conformational Analysis and Dynamical Behavior in Solution and Crystalline Phases

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical determinant of its physical and chemical properties. Fluorine substitution, in particular, can significantly influence molecular conformation. nih.gov In the case of Benzamide, 3,4-difluoro-N-ethyl-, the 1,3-difluoro motif is a key structural feature that dictates its conformational preferences. nih.gov

Studies on related difluorinated compounds have shown that the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly influences the conformation of alkane chains, and this effect is dependent on the polarity of the medium. nih.gov The conformational preferences are often a result of a balance between steric hindrance and stabilizing electronic interactions, such as the gauche effect. For instance, in some multivicinal alkanes, the conformation is dictated by the avoidance of 1,3-F···F and 1,3-F···CH3 interactions. nih.gov

In the crystalline phase, molecules are linked by intermolecular forces, such as hydrogen bonding, which can lead to the formation of supramolecular structures. For example, in the related compound N-(3,4-Difluoro-phenyl)-3,4,5-trimethoxy-benzamide, molecules are linked by N-H⋯O hydrogen bonds, forming a chain-like structure. nih.gov The specific conformation and packing in the crystal are influenced by a delicate balance of these intermolecular interactions.

The dynamical behavior of Benzamide, 3,4-difluoro-N-ethyl- in solution is influenced by its interactions with solvent molecules. The presence of fluorine atoms can enhance properties like lipophilicity, which affects how the molecule interacts with different solvents. smolecule.com The dynamics of hydrogen-bonded clusters, particularly in fluorinated alcohols like hexafluoroisopropanol (HFIP), have been shown to be crucial for their unique chemical reactivity. chemrxiv.org In such solvents, the collective rearrangement of hydrogen-bonded clusters occurs much faster, while individual hydrogen bonds have longer lifetimes, which can enhance reaction rates. chemrxiv.org

Investigation of Intermolecular Hydrogen Bond Dynamics and Proton Transfer Phenomena

Intermolecular hydrogen bonds play a pivotal role in the structure and function of many chemical and biological systems. In Benzamide, 3,4-difluoro-N-ethyl-, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental to its aggregation behavior and its binding to biological targets. hama-univ.edu.sy

Computational studies, such as those using density functional theory (DFT), are powerful tools for investigating hydrogen bonding. frontiersin.org These methods can be used to analyze the strength and nature of hydrogen bonds, as well as the charge transfer that occurs upon their formation. frontiersin.org For example, in the cocrystal of Ezetimibe and L-proline, DFT calculations revealed the presence of classical hydrogen bonds and the stabilization energy associated with them. frontiersin.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as Benzamide, 3,4-difluoro-N-ethyl-, might interact with a protein target.

Prediction of Binding Modes with Macromolecular Targets

Molecular docking simulations can provide detailed insights into the binding modes of a ligand within the active site of a protein. These simulations help in understanding the key interactions that are responsible for the ligand's biological activity. For instance, in a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, molecular docking was used to identify critical interactions and binding affinities between the inhibitors and the ROCK1 enzyme. peerj.com

The process typically involves generating a set of possible conformations of the ligand and then placing them in the binding site of the protein. The binding affinity of each conformation is then evaluated using a scoring function. The conformation with the lowest binding energy is considered to be the most likely binding mode. In the case of sulfonamide derivatives targeting dihydropteroate (B1496061) synthase (DHPS), molecular docking successfully predicted the binding conformation, which was found to be identical to the co-crystallized structure. nih.gov

Elucidation of Specific Interaction Types (e.g., hydrophobic, hydrogen bonding, halogen bonding)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrophobic interactions, hydrogen bonds, and halogen bonds.

Hydrophobic Interactions: These interactions occur between nonpolar groups and are driven by the tendency of water molecules to form a structured network. The fluorine atoms in Benzamide, 3,4-difluoro-N-ethyl- can enhance its lipophilicity, potentially leading to stronger hydrophobic interactions with the nonpolar residues in a protein's binding pocket. smolecule.commdpi.com The nitrile group, for example, is known to form hydrophobic interactions with protein binding sites. researchgate.net

Hydrogen Bonding: The amide group of Benzamide, 3,4-difluoro-N-ethyl- can form hydrogen bonds with amino acid residues in the binding site, which are crucial for its affinity and specificity. hama-univ.edu.sy The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a donor. hama-univ.edu.sy Molecular docking studies on 1,3,4-thiadiazole (B1197879) derivatives have shown the formation of multiple hydrogen bonds with key amino acid residues, which are critical for their inhibitory activity. mdpi.com

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. ethz.ch The fluorine atoms in Benzamide, 3,4-difluoro-N-ethyl- can participate in halogen bonding, which is increasingly recognized as an important interaction in drug design. ethz.chunica.it The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituents on the aromatic ring. ethz.ch

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a compound and its physicochemical properties. This is a valuable tool in medicinal chemistry for optimizing the properties of lead compounds.

Quantitative and Qualitative Correlation of Electronic and Steric Effects of Substituents

Electronic Effects: These effects are transmitted through inductive and resonance effects. Electron-withdrawing groups, such as the fluorine atoms in Benzamide, 3,4-difluoro-N-ethyl-, can influence the acidity, reactivity, and binding affinity of the molecule. frontiersin.orgucsb.edu For example, the presence of electron-withdrawing groups can increase the acidity of a nearby functional group and can also affect the reduction potential of the molecule. frontiersin.orgucsb.edu The Hammett parameter is often used to quantify the electronic effect of substituents. ethz.ch

Steric Effects: The size and shape of substituents can also play a crucial role in determining the properties of a molecule. libretexts.org Steric hindrance can affect the accessibility of a reaction center or the ability of a molecule to fit into a binding pocket. libretexts.org In electrophilic aromatic substitution reactions, the size of the substituent can influence the ratio of ortho, meta, and para products. libretexts.org

The interplay of these electronic and steric effects is complex and can be studied using quantitative structure-activity relationship (QSAR) models. These models aim to develop a mathematical relationship between the structural features of a series of compounds and their biological activity. For N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors, 3D-QSAR models like CoMFA and CoMSIA have been used to establish a structure-activity relationship and to design new, more potent inhibitors. peerj.com

Computational Analysis of Solvent Influence on 3,4-difluoro-N-ethylbenzamide

A comprehensive review of theoretical investigations into the effects of solvent environments on the molecular characteristics and reactivity of the chemical compound Benzamide, 3,4-difluoro-N-ethyl- is currently unavailable in published scientific literature. While computational chemistry and theoretical studies are pivotal in elucidating the intricate interplay between solutes and solvents, specific research focusing on this particular difluorinated benzamide derivative has not been identified.

The study of solvent effects is a critical area of chemical research, as the surrounding medium can significantly alter the geometric, electronic, and reactive nature of a molecule. Theoretical models, such as those based on density functional theory (DFT) and other quantum mechanical approaches, are powerful tools for simulating these interactions. These methods can predict changes in molecular properties like dipole moments, conformational energies, and spectroscopic signatures as a function of the solvent's polarity and other characteristics.

Furthermore, computational investigations are instrumental in understanding how solvents mediate reaction pathways and influence reaction rates. By modeling the transition states and intermediates within a solvent continuum or through explicit solvent molecule interactions, researchers can gain insights into the underlying mechanisms of chemical transformations.

Despite the broad applicability of these computational methods, a targeted study on Benzamide, 3,4-difluoro-N-ethyl- remains to be performed and disseminated in the public domain. Such a study would be invaluable for applications where this compound might be used, including in materials science or as a synthetic intermediate, as the choice of solvent is often crucial for process optimization and product yield. The fluorination pattern on the benzene ring, coupled with the N-ethylamide group, presents an interesting case for theoretical exploration, as these features would be expected to exhibit distinct interactions with a range of solvents.

Future research in this area would be beneficial to fill the current knowledge gap. A systematic computational study on Benzamide, 3,4-difluoro-N-ethyl- would likely involve:

Gas-phase geometry optimization to determine the most stable conformation of the isolated molecule.

Calculation of molecular properties in the gas phase , such as the dipole moment and molecular orbital energies.

Implicit and explicit solvent modeling to simulate the behavior of the compound in various media, from nonpolar to polar protic and aprotic solvents.

Analysis of solvatochromic shifts by calculating electronic excitation energies in different solvents to predict changes in its UV-Vis absorption spectrum.

Investigation of potential energy surfaces for specific reactions , to understand how the solvent influences activation barriers and reaction thermodynamics.

The data generated from such a study would provide a foundational understanding of the solvent-dependent behavior of Benzamide, 3,4-difluoro-N-ethyl-, guiding its practical application and further research.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Impact of 3,4-Difluoro Substitution on Molecular Recognition and Interactions

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacological properties. In the case of Benzamide (B126), 3,4-difluoro-N-ethyl-, the two fluorine atoms on the benzene (B151609) ring have a profound influence on its molecular recognition and interaction profile.

Electronic Modulation and Inductive Effects of Fluorine Atoms

PropertyHydrogen (H)Fluorine (F)
van der Waals Radius (Å)1.201.47
Electronegativity (Pauling Scale)2.203.98
C-X Bond Energy (kcal/mol)~99~109

This table presents a comparison of key physicochemical properties of Hydrogen and Fluorine, highlighting the unique characteristics that fluorine imparts to a molecule.

Rational Design Principles for Optimized Benzamide Architectures

Computational approaches, including molecular docking and pharmacophore modeling, are employed to predict the binding modes and affinities of novel benzamide analogs. nih.gov Docking studies help in visualizing how a designed molecule fits into the hydrophobic and narrow cavity of the FtsZ binding site. nih.govresearchgate.net This allows for the strategic placement of functional groups to maximize favorable interactions with the protein residues. For instance, understanding the narrowness and hydrophobicity of the binding pocket has guided the design of benzodioxane-benzamides with improved potency. nih.govresearchgate.net

Structure-based virtual screening is another powerful tool used to identify new FtsZ inhibitors from large compound libraries. nih.gov This method filters compounds based on their predicted ability to bind to the allosteric site of FtsZ, accelerating the discovery of novel chemical scaffolds. nih.gov Furthermore, computational studies can predict important drug-like properties, such as solubility and permeability, which are crucial for the development of effective therapeutic agents. nih.govresearchgate.net

The design process is often iterative. A new set of benzamide derivatives is designed based on computational predictions, then synthesized and tested for their biological activity. nih.govresearchgate.net The experimental results, in turn, provide feedback for refining the computational models, leading to a cycle of design, synthesis, and testing that progressively improves the potency and pharmacological properties of the inhibitors. nih.govresearchgate.net For example, computational insights into the role of the benzodioxane scaffold have led to the synthesis of derivatives with very low minimum inhibitory concentrations (MICs) against methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing lead compounds, and they have been successfully applied to the development of benzamide-based FtsZ inhibitors. These approaches aim to improve the potency, selectivity, and pharmacokinetic properties of a drug candidate while maintaining its core binding interactions.

Bioisosteric Replacement:

This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of enhancing the biological activity or reducing toxicity. In the context of benzamide derivatives, bioisosteric replacement has been explored to modify different parts of the molecule.

For example, the amide linker in benzamide derivatives has been a target for bioisosteric replacement. nih.gov Researchers have synthesized and evaluated analogs where the amide bond is replaced with other functional groups to explore the impact on FtsZ inhibition. nih.gov Another area of exploration has been the benzodioxane ring present in some potent FtsZ inhibitors. nih.gov In an effort to modulate the lipophilicity and binding interactions, the oxygen atoms in the 1,4-benzodioxane (B1196944) ring have been replaced with sulfur, creating thia-analogs. nih.gov This was guided by computational studies suggesting the importance of the hydrophobic character of this part of the binding cavity. nih.gov

Scaffold Hopping:

Scaffold hopping is a more drastic approach that involves replacing the core chemical structure (scaffold) of a ligand with a different one, while preserving the essential pharmacophoric features required for binding to the target. This strategy is particularly useful for discovering novel chemical classes of inhibitors with potentially improved properties or different intellectual property landscapes.

In the development of FtsZ inhibitors, scaffold hopping has been employed to move away from the initial benzamide scaffold while retaining the key interactions with the allosteric binding site. For instance, researchers have designed and synthesized structurally simplified benzamide analogues that replace the larger chloro-thiazolopyridine moiety of PC190723 with halogenated phenyl rings. acs.org These new scaffolds still occupy the allosteric site and exhibit inhibitory activity, demonstrating the feasibility of scaffold hopping in this class of compounds. acs.org The goal of such efforts is often to find new, patentable molecules with improved drug-like properties, such as better solubility or reduced susceptibility to resistance mechanisms. nih.govnih.gov

The table below provides examples of bioisosteric replacements that have been investigated in the design of benzamide-based FtsZ inhibitors.

Original Functional Group/ScaffoldBioisosteric ReplacementRationale
Amide LinkerOther linking groupsTo explore alternative interactions and improve metabolic stability. nih.gov
Oxygen in Benzodioxane RingSulfur (Thia-analogs)To increase lipophilicity and explore hydrophobic interactions in the binding pocket. nih.gov
Chloro-thiazolopyridine MoietyHalogenated Phenyl RingsTo simplify the structure, explore new chemical space, and potentially improve properties. acs.org

Through the systematic application of these rational design principles, researchers continue to develop novel and more effective benzamide derivatives and related compounds that target FtsZ, offering hope for new treatments against bacterial infections.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for N-Ethyl-3,4-difluorobenzamide and its Analogs

The synthesis of N-Ethyl-3,4-difluorobenzamide and its derivatives is moving beyond traditional batch methods towards more efficient and sustainable technologies. Modern synthetic chemistry aims to reduce reaction times, increase yields, and minimize waste, aligning with the principles of green chemistry.

One promising approach is the use of microwave-assisted synthesis . niscair.res.inresearchgate.netrsc.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically shorter reaction times and improved product yields compared to conventional heating methods. nih.gov For the synthesis of N-substituted benzamides, microwave-assisted methods can be performed under solvent-free conditions, further enhancing their environmental friendliness. niscair.res.in The simplicity, high efficiency, and reduced pollution associated with microwave-assisted synthesis make it an attractive methodology for the preparation of N-Ethyl-3,4-difluorobenzamide and a library of its analogs for screening purposes. niscair.res.innih.gov

Furthermore, research is ongoing into novel catalytic amidation processes that offer milder and more selective routes to amide bond formation. nih.gov These methods often employ transition metal catalysts to facilitate the coupling of carboxylic acids or their derivatives with amines, avoiding the need for harsh reagents. The development of new catalytic systems tailored for the synthesis of fluorinated benzamides could provide more efficient and versatile access to these compounds.

Table 1: Comparison of Advanced Synthetic Methodologies

Methodology Key Advantages Relevance for N-Ethyl-3,4-difluorobenzamide
Microwave-Assisted Synthesis Rapid reaction times, improved yields, solvent-free conditions, high atom efficiency. niscair.res.innih.gov Enables rapid synthesis of a diverse library of analogs for structure-activity relationship studies.
Continuous Flow Synthesis Precise control, enhanced safety, scalability, integration of multiple steps. researchgate.netnih.gov Offers a pathway for efficient, reproducible, and large-scale production of the target compound.
Catalytic Amidation Milder reaction conditions, high selectivity, avoids harsh reagents. nih.gov Provides a more versatile and sustainable method for forming the crucial amide bond.

Application of In Situ Spectroscopic Techniques for Reaction Monitoring and Mechanism Elucidation

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of N-Ethyl-3,4-difluorobenzamide is crucial for process optimization and control. In situ spectroscopic techniques are powerful tools that allow for real-time monitoring of chemical reactions as they occur, without the need for sampling and offline analysis. nih.govxjtu.edu.cnnih.gov

Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring the progress of amide bond formation. nih.govxjtu.edu.cn By tracking the disappearance of the characteristic vibrational bands of the starting materials and the appearance of the amide I and II bands of the product, researchers can gain valuable insights into reaction rates and the influence of different reaction parameters. In situ FTIR can also help to identify transient intermediates, providing a more complete picture of the reaction mechanism. nih.gov

Raman spectroscopy offers a complementary in situ monitoring technique. spectroscopyonline.comresearchgate.net It is especially useful for reactions in aqueous media and for monitoring changes in carbon-carbon double and triple bonds, as well as other functional groups. The ability to use fiber-optic probes makes Raman spectroscopy a versatile tool for analyzing reactions in various reactor setups, including those used in continuous flow synthesis. spectroscopyonline.com

The data obtained from these in situ techniques can be used to develop accurate kinetic models of the synthesis of N-Ethyl-3,4-difluorobenzamide. These models are invaluable for optimizing reaction conditions to maximize yield and purity, as well as for ensuring consistent and reproducible manufacturing processes.

Integration of Machine Learning and Artificial Intelligence in Benzamide (B126) Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netfrontiersin.orgnih.gov For N-Ethyl-3,4-difluorobenzamide and its analogs, these computational tools offer a powerful approach to accelerate the design and optimization of new therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. biolscigroup.usyoutube.comnih.govnih.govwalisongo.ac.id By developing QSAR models for fluorinated benzamides, researchers can identify the key molecular features that contribute to their therapeutic effects. These models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov

More advanced AI techniques, such as deep learning and generative models , are being employed for the de novo design of novel molecules. researchgate.netfrontiersin.orgnih.govumich.edunih.gov These algorithms can learn the underlying patterns in large datasets of known active compounds and then generate new molecular structures that are predicted to have desirable properties. frontiersin.org This approach has the potential to explore a much larger chemical space than traditional methods and to identify novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Furthermore, ML models are being developed to predict a wide range of properties relevant to drug development, including bioactivity, toxicity, and metabolic stability. nih.govresearchgate.netgithub.comresearchgate.netnih.gov A multimodal deep learning model, F-CPI, has been specifically developed to predict changes in bioactivity upon fluorine substitution, which is highly relevant for the design of fluorinated benzamides. nih.gov The application of these predictive models can help to de-risk the drug development process by identifying potential liabilities early on.

Table 2: Applications of AI and Machine Learning in Benzamide Research

AI/ML Application Description Impact on Benzamide Research
QSAR Modeling Correlates chemical structure with biological activity to identify key molecular features. youtube.comnih.gov Guides the rational design of more potent and selective N-Ethyl-3,4-difluorobenzamide analogs.
De Novo Design Generates novel molecular structures with desired properties using generative AI models. frontiersin.orgumich.edu Explores vast chemical space to discover new benzamide derivatives with improved therapeutic potential.
Property Prediction Predicts bioactivity, toxicity, and pharmacokinetic properties of new compounds. nih.govresearchgate.net Prioritizes promising candidates and reduces the risk of late-stage failures in drug development.

Exploration of Novel Binding Sites and Interaction Modes for Fluorinated Benzamides

While the primary targets of many benzamide derivatives are well-characterized, there is a growing interest in exploring novel binding sites and interaction modes that could lead to new therapeutic applications. The unique properties of fluorine, such as its high electronegativity and ability to form specific interactions, can be leveraged to design benzamides that bind to previously "undruggable" targets. acs.org

One area of active research is the development of allosteric modulators . nih.govnih.govgoogle.com Unlike traditional drugs that bind to the active site of a protein (the orthosteric site), allosteric modulators bind to a different site, causing a conformational change that alters the protein's activity. nih.gov This can lead to more subtle and selective modulation of the target, potentially with fewer side effects. The discovery of benzamide derivatives that act as allosteric modulators could open up new avenues for treating a wide range of diseases.

Researchers are also employing techniques like protein-observed fluorine NMR (PrOF NMR) to screen for new protein targets for fluorinated compounds. researchgate.net This method takes advantage of the sensitivity of the fluorine nucleus to its local environment to detect binding events between a fluorinated ligand and a protein. By screening libraries of fluorinated benzamides against a panel of proteins, it may be possible to identify novel and unexpected interactions.

The incorporation of fluorine atoms into benzamide structures can also lead to unique binding interactions, such as fluorine-hydrogen bonds, which can enhance binding affinity and selectivity. acs.org Computational methods like molecular docking can be used to model these interactions and guide the design of new analogs with improved binding properties. The exploration of these novel binding sites and interaction modes holds the key to unlocking the full therapeutic potential of fluorinated benzamides like N-Ethyl-3,4-difluorobenzamide.

Q & A

Q. What are the recommended synthetic routes for 3,4-difluoro-N-ethylbenzamide?

The synthesis typically involves multi-step reactions starting with fluorinated benzoic acid derivatives. For example:

  • Step 1 : Esterification of 3,4-difluorobenzoic acid with ethanol to form ethyl 3,4-difluorobenzoate (via sulfuric acid catalysis) .
  • Step 2 : Amidation using ethylamine under reflux conditions with coupling agents like HATU or DCC to yield the target compound. Key reagents include benzoyl chloride derivatives, alkylamines, and catalysts. Reaction optimization may require inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Q. What analytical techniques are used to characterize 3,4-difluoro-N-ethylbenzamide?

Standard methods include:

  • Gas Chromatography (GC) : For purity assessment (retention time: ~12.5 min under NIST conditions) .
  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -120 to -140 ppm for meta/para fluorines) and ¹H NMR for ethyl group verification (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 216.06) .

Q. How should 3,4-difluoro-N-ethylbenzamide be stored to ensure stability?

Store under inert conditions (argon) at -20°C in amber vials to prevent photodegradation. Fluorinated benzamides are sensitive to moisture; use molecular sieves in storage containers. Degradation products (e.g., hydrolyzed benzoic acids) can be monitored via HPLC .

Q. What are the key spectral markers for identifying this compound?

  • IR Spectroscopy : Strong amide C=O stretch at ~1650–1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • X-ray Crystallography (if applicable): Orthorhombic crystal system with P2₁2₁2₁ space group, validated via single-crystal diffraction .

Advanced Research Questions

Q. How can reaction yields be optimized for 3,4-difluoro-N-ethylbenzamide synthesis?

  • Solvent Selection : Use anhydrous DMF or THF to minimize side reactions.
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amidation steps.
  • Temperature Control : Maintain 60–80°C during amidation to balance kinetics and thermal stability of intermediates. Parallel experiments with DOE (Design of Experiments) frameworks are recommended .

Q. How to resolve contradictions in reported physical properties (e.g., melting point)?

Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook ). Discrepancies may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and HPLC-MS to detect trace contaminants.

Q. What methodologies are used to analyze degradation products under accelerated stability conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identify hydrolyzed products (e.g., 3,4-difluorobenzoic acid) and quantify degradation kinetics.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How to design biological activity assays for 3,4-difluoro-N-ethylbenzamide?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).
  • Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization via confocal microscopy.
  • In Vivo Models : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling .

Q. What strategies are employed in structure-activity relationship (SAR) studies for fluorinated benzamides?

  • Substituent Variation : Synthesize analogs with modified ethyl groups (e.g., cyclopropyl or tert-butyl) and assess potency shifts.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., COX-2 or EGFR).
  • Free-Wilson Analysis : Quantify contributions of fluorine substituents to biological activity .

Q. How can computational modeling predict interactions between 3,4-difluoro-N-ethylbenzamide and biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses.
  • QM/MM Calculations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine affinity predictions.
  • Pharmacophore Mapping : Highlight critical features (e.g., hydrogen-bond acceptors at fluorine positions) using tools like MOE or Phase .

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